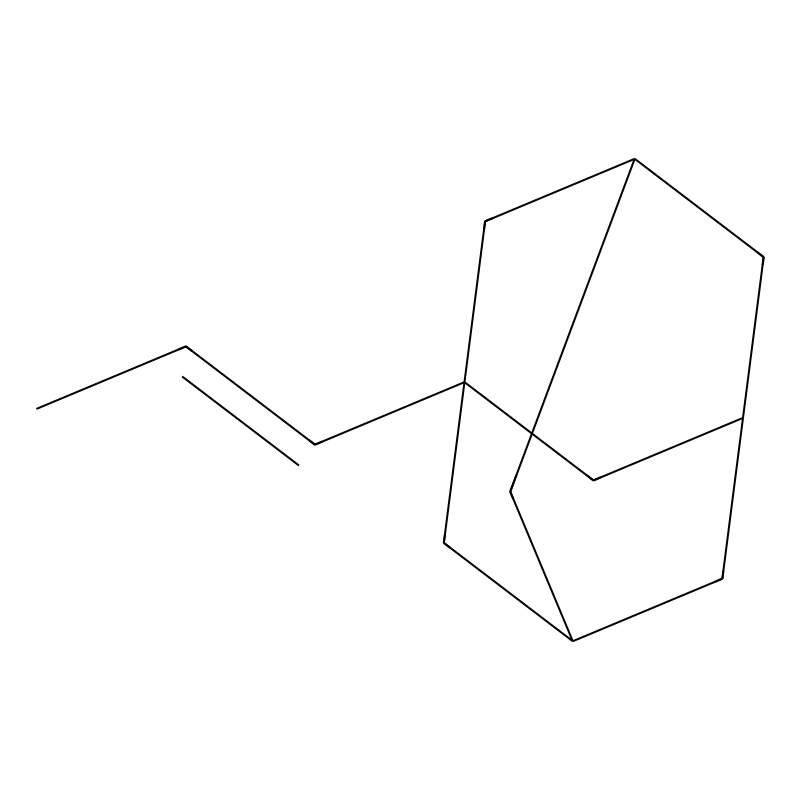(E)-1-(Prop-1-en-1-yl)adamantane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Industrial Application
(E)-1-(Prop-1-en-1-yl)adamantane: is used as a chemical intermediate for the production of coatings, adhesives, plastics, etc .
Research Application
This compound is used to synthesize and study other compounds . It can also be used as an optical ligand and a biological ligand .
Method of Application: Trans-1-(1-Adamantyl)Propene can be prepared by the following methods:
(E)-1-(Prop-1-en-1-yl)adamantane is a derivative of adamantane, characterized by the presence of a prop-1-en-1-yl group at the first position of the adamantane structure. This compound exhibits unique structural properties due to the rigid cage-like structure of adamantane, which contributes to its stability and potential reactivity. The compound's molecular formula is C${15}$H${22}$, and it features a double bond in the propyl chain, making it an allylic compound.
The reactivity of (E)-1-(Prop-1-en-1-yl)adamantane can be attributed to its allylic nature. Key reactions include:
- Wittig Reaction: This reaction involves the formation of alkenes through the reaction of phosphonium ylides with carbonyl compounds. (E)-1-(Prop-1-en-1-yl)adamantane can participate in rearrangements when treated with butyllithium, producing various rearrangement products .
- Oxidative Functionalization: The compound can undergo oxidative reactions, which modify its functional groups and potentially enhance its biological activity .
Several methods have been developed for synthesizing (E)-1-(Prop-1-en-1-yl)adamantane:
- Reaction with Adamantyl Acetone: The synthesis begins with adamantyl acetone reacting with sodium hypochlorite to generate an intermediate, which can then be converted into the target compound through subsequent reactions .
- Allylic Substitution: The compound can also be synthesized via allylic substitution reactions involving adamantane derivatives and appropriate alkylating agents.
(E)-1-(Prop-1-en-1-yl)adamantane has potential applications in various fields:
- Pharmaceuticals: Its structural characteristics may lead to new drug formulations, particularly in antiviral therapies.
- Material Science: The unique properties of adamantane derivatives make them suitable for developing advanced materials with specific mechanical or thermal properties.
Interaction studies involving (E)-1-(Prop-1-en-1-yl)adamantane are essential for understanding its potential biological effects and mechanisms of action. These studies may focus on:
- Binding Affinity: Evaluating how well this compound binds to specific biological targets.
- Synergistic Effects: Investigating how this compound interacts with other drugs or compounds to enhance therapeutic efficacy.
Several compounds share structural similarities with (E)-1-(Prop-1-en-1-yl)adamantane, each exhibiting unique properties:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| Amantadine | Adamantane Derivative | Antiviral agent effective against influenza |
| Rimantadine | Adamantane Derivative | Antiviral properties similar to amantadine |
| 1-Aminoadamantane | Amino-adamantane | Potential neuroprotective effects |
| 2-Methyladamantane | Methylated Adamantane | Used as a building block in organic synthesis |
The uniqueness of (E)-1-(Prop-1-en-1-yl)adamantane lies in its allylic structure and potential reactivity in organic synthesis, setting it apart from other adamantane derivatives which may lack the propylene side chain.








